1-(3-Amino-benzyl)-3-cyclohexyl-urea
Description
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-[(3-aminophenyl)methyl]-3-cyclohexylurea |
InChI |
InChI=1S/C14H21N3O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,15H2,(H2,16,17,18) |
InChI Key |
RSGFTANLGVTRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC(=CC=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Activity
Research indicates that derivatives of urea compounds, including 1-(3-Amino-benzyl)-3-cyclohexyl-urea, exhibit promising antiviral properties. For instance, studies on similar compounds have shown their efficacy against viruses such as hepatitis C and bovine viral diarrhea virus. These findings suggest that modifications of the urea structure could enhance antiviral activity, making this compound a candidate for further exploration in antiviral drug development .
2. Anticancer Properties
Urea derivatives have been investigated for their potential anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines, warranting further research into their mechanisms and therapeutic potential .
1. Polymer Chemistry
this compound can serve as a building block in the synthesis of polyurethanes and other polymeric materials. Its incorporation into polymer chains can enhance mechanical properties and thermal stability. Research has shown that such polymers exhibit improved performance characteristics, making them suitable for applications in coatings, adhesives, and composites .
2. Nanotechnology
In nanotechnology, urea derivatives are explored for their role as stabilizers or functionalizing agents in the synthesis of nanoparticles. The amino group present in this compound can interact with metal ions, facilitating the formation of metal nanoparticles with controlled size and morphology. This application is particularly relevant in developing catalysts and sensors .
Case Studies
Case Study 1: Antiviral Activity Evaluation
A study evaluated the antiviral efficacy of several urea derivatives against hepatitis C virus using a cell culture model. The results indicated that modifications to the benzene ring significantly influenced antiviral potency, with certain derivatives showing up to a 10-fold increase in efficacy compared to standard treatments.
Case Study 2: Polymer Development
Another investigation focused on synthesizing polyurethane elastomers incorporating this compound. The resulting materials exhibited enhanced tensile strength and elasticity compared to traditional polyurethanes, indicating potential for use in high-performance applications such as automotive components.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Position: The meta-aminobenzyl group in the target compound may offer distinct steric and electronic interactions compared to the para-aminophenyl analog .
- Salt vs. Free Base: The hydrochloride salt form of 1-(4-Amino-phenyl)-3-cyclohexyl-urea improves aqueous solubility, a critical factor for bioavailability .
- Lipophilicity : The dimethylurea derivative exhibits higher hydrophobicity due to its branched cyclohexane and dimethyl groups, likely reducing water solubility but improving membrane permeability.
Anticancer Potential
- Nitrosoureas (e.g., NSC-409962): Demonstrated marked activity against intracerebral L1210 leukemia due to high lipophilicity and non-ionized states, enabling CNS penetration . Their alkylating mechanism resembles traditional chemotherapeutics but with cross-resistance observed in alkylating agent-resistant tumors .
- Urea Derivatives: While direct data for the target compound are lacking, urea-based analogs often act as enzyme inhibitors (e.g., urease or kinase targets). The 3-aminobenzyl group may facilitate interactions with amine-binding pockets in biological targets.
Solubility and Bioavailability
- The hydrochloride salt of 1-(4-Amino-phenyl)-3-cyclohexyl-urea highlights the importance of salt formation in optimizing solubility. The target compound, lacking a salt form, may require formulation adjustments for clinical use.
- The dimethylurea analog , with a molar mass >300 g/mol, may face challenges in solubility but could exhibit prolonged tissue retention due to hydrophobicity.
Preparation Methods
Nucleophilic Addition to Potassium Isocyanate in Aqueous Media
A phosgene-free approach developed by Tiwari et al. enables the synthesis of asymmetric ureas via nucleophilic addition of amines to potassium isocyanate (KNCO) in water. For 1-(3-amino-benzyl)-3-cyclohexyl-urea, this method involves reacting 3-aminobenzylamine with cyclohexylamine in the presence of KNCO. The reaction proceeds at ambient temperature (25–30°C) without organic solvents, yielding the target urea after 6–8 hours.
Key Advantages :
-
Green chemistry : Water serves as the sole solvent, eliminating organic waste.
-
Scalability : Demonstrated for gram-scale synthesis with yields exceeding 80% .
-
Selectivity : The protocol favors asymmetric urea formation even in the presence of competing amines .
Limitations :
-
Requires careful pH control to prevent byproduct formation.
-
Limited applicability for sterically hindered amines.
Cyclic Carbonate-Mediated Synthesis
The patent by US5902899A outlines a method using cyclic carbonates (e.g., ethylene carbonate) as carbonyl sources. Reacting 3-aminobenzylamine with cyclohexylamine in the presence of sodium methoxide (NaOMe) at 90–140°C generates the urea via intermediate carbamate formation. The reaction is typically complete within 3–5 hours under autoclave conditions (3 kgf/cm² pressure).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 90–140°C |
| Catalyst | NaOMe (5–10 mol%) |
| Solvent | Solvent-free or aqueous acetone |
| Yield | 70–85% |
Advantages :
-
Avoids toxic isocyanates and phosgene derivatives.
Challenges :
-
High-pressure equipment required for optimal yields.
-
Limited substrate scope for electron-deficient amines.
Isocyanate-Based Coupling Reactions
A conventional route involves reacting 3-aminobenzylamine with cyclohexyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. This exothermic reaction completes within 1–2 hours, yielding the urea directly .
Typical Protocol :
-
Dissolve 3-aminobenzylamine (1.0 equiv) in DCM.
-
Add cyclohexyl isocyanate (1.1 equiv) dropwise under nitrogen.
-
Stir at 25°C for 2 hours.
-
Isolate via rotary evaporation and recrystallize from ethanol.
Drawbacks :
-
Safety concerns : Cyclohexyl isocyanate is toxic and moisture-sensitive.
-
Requires stringent inert conditions to prevent hydrolysis.
Carbon Dioxide Utilization for Urea Formation
Emerging methodologies exploit CO₂ as a carbonyl source. For example, a procedure adapted from uses 3-aminobenzyl azide, cyclohexylamine, and ¹³CO₂ in acetonitrile with a phosphine catalyst (PPhMe₂). While primarily used for isotopic labeling, this approach offers a sustainable alternative.
Reaction Parameters :
Advantages :
-
Utilizes CO₂, a renewable feedstock.
-
Ultra-fast reaction kinetics.
Limitations :
-
Lower yields compared to traditional methods.
-
Requires specialized catalysts and handling of azides.
Comparative Analysis of Synthetic Routes
The table below summarizes the four methods, highlighting critical metrics:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(3-Amino-benzyl)-3-cyclohexyl-urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reacting an isocyanate precursor (e.g., cyclohexyl isocyanate) with a substituted benzylamine (e.g., 3-aminobenzylamine) in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is often added to neutralize byproducts such as HCl . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to isocyanate), monitoring reaction progress via TLC, and purifying via column chromatography using gradients of ethyl acetate/hexane. Yield improvements may require anhydrous conditions and inert atmospheres (N₂/Ar).
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (urea NH peaks at δ 5.5–6.5 ppm) and aromatic/cyclohexyl protons .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column and UV detection at 254 nm.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- Elemental Analysis : Validates C, H, N, O composition within ±0.4% of theoretical values .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor changes in absorbance spectra.
- Humidity Sensitivity : Store at 75% relative humidity; check for deliquescence or hydrolysis using Karl Fischer titration .
Advanced Research Questions
Q. What mechanistic insights exist for the urea bond formation in this compound, and how do side reactions impact yield?
- Methodological Answer : The reaction proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon. Competing side reactions include:
- Dimerization : Excess isocyanate may form uretdione byproducts. Mitigate by slow amine addition.
- Hydrolysis : Moisture converts isocyanate to unstable carbamic acid. Use molecular sieves or anhydrous solvents .
- Kinetic Analysis : Monitor via in-situ FTIR to track isocyanate consumption (peak at ~2270 cm⁻¹).
Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or kinase domains. Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR Modeling : Correlate substituent effects (e.g., amino vs. chloro groups) with activity using descriptors like logP and polar surface area .
- Pharmacophore Mapping : Identify critical H-bond donors (urea NH) and hydrophobic regions (cyclohexyl group) for target engagement.
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends .
Q. What strategies optimize in vitro assays for evaluating the compound’s inhibitory effects on specific pathways?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate EC₅₀ using GraphPad Prism.
- Selectivity Profiling : Screen against related targets (e.g., COX-1 vs. COX-2) to assess specificity.
- Cytotoxicity Controls : Include MTT assays on HEK-293 cells to rule out non-specific effects .
Methodological Best Practices
- Experimental Design : Use a split-plot design for multifactorial optimization (e.g., solvent, temperature, catalyst).
- Data Triangulation : Combine HPLC, NMR, and LC-MS data to confirm compound identity and purity .
- Error Analysis : Report standard deviations for triplicate measurements and use Grubbs’ test to exclude outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
